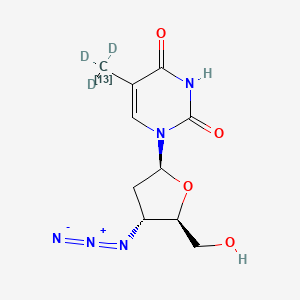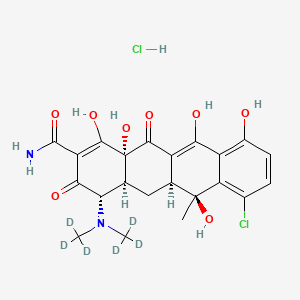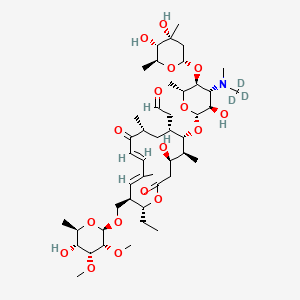
Mianserin EP impurity E-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mianserin EP impurity E-d4 (clorhidrato) es una versión marcada con deuterio de Mianserin EP impurity E clorhidrato. El marcaje con deuterio implica la sustitución de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. Este compuesto se utiliza principalmente en la investigación científica, en particular en el estudio del metabolismo y la farmacocinética de los fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Mianserin EP impurity E-d4 (clorhidrato) implica la incorporación de deuterio en la estructura molecular de Mianserin EP impurity E clorhidrato. Este proceso suele requerir el uso de reactivos y disolventes deuterados en condiciones controladas para garantizar la sustitución selectiva de los átomos de hidrógeno por deuterio .
Métodos de producción industrial
La producción industrial de Mianserin EP impurity E-d4 (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos y técnicas especializados para mantener la pureza y la consistencia del producto. El compuesto final se somete entonces a rigurosas medidas de control de calidad para garantizar su idoneidad para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
Mianserin EP impurity E-d4 (clorhidrato) puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro
Reactivos y condiciones comunes
Los reactivos más utilizados en estas reacciones son los agentes oxidantes (por ejemplo, permanganato de potasio), los agentes reductores (por ejemplo, hidruro de litio y aluminio) y diversos nucleófilos y electrófilos para las reacciones de sustitución. Las condiciones para estas reacciones varían en función del resultado deseado, pero suelen implicar temperaturas y presiones controladas .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir análogos deuterados del compuesto original .
Aplicaciones Científicas De Investigación
Mianserin EP impurity E-d4 (clorhidrato) tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como trazador en el estudio de los mecanismos y vías de reacción.
Biología: Se emplea en estudios metabólicos para rastrear la distribución y la descomposición de los compuestos en sistemas biológicos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de los fármacos.
Industria: Se aplica en el desarrollo y la validación de métodos analíticos para el control de calidad y el cumplimiento de las normas
Mecanismo De Acción
El mecanismo de acción de Mianserin EP impurity E-d4 (clorhidrato) está principalmente relacionado con su función como compuesto marcado con deuterio. La sustitución de deuterio puede afectar los perfiles farmacocinéticos y metabólicos de los fármacos al alterar su estabilidad y reactividad. Esto puede dar lugar a cambios en la absorción, distribución, metabolismo y excreción del compuesto, lo que proporciona información valiosa sobre su comportamiento en los sistemas biológicos .
Comparación Con Compuestos Similares
Mianserin EP impurity E-d4 (clorhidrato) es único debido a su marcaje con deuterio, lo que lo distingue de otros compuestos similares. Algunos compuestos similares incluyen:
Mianserin EP impurity E clorhidrato: La versión no deuterada del compuesto.
Mianserin EP impurity D: Otra impureza de Mianserin con una estructura molecular diferente.
Mianserin impurity B: Un compuesto relacionado que se utiliza en aplicaciones de investigación similares .
La singularidad de Mianserin EP impurity E-d4 (clorhidrato) reside en su marcaje con deuterio, que ofrece ventajas distintas en los estudios farmacocinéticos y metabólicos .
Propiedades
Fórmula molecular |
C17H19ClN2 |
|---|---|
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
3,3,4,4-tetradeuterio-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H/i9D2,10D2; |
Clave InChI |
KVJGBZBVKLKGRN-PQDNHERISA-N |
SMILES isomérico |
[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42)([2H])[2H])[2H].Cl |
SMILES canónico |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)



![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)




![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
